2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide, AldrichCPR
Description
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide is a coumarin derivative characterized by a 4-methyl-2-oxo-2H-chromen-7-yl core substituted with an ethanethioamide (-SCH2CONH2) group at the 7-position. Coumarin derivatives are widely studied for their fluorescent properties, biological activities, and applications in material science. This compound is part of the AldrichCPR collection, which provides rare and specialized chemicals for early-stage research .
Key structural features:
- Core structure: 4-Methylcoumarin (7-hydroxy-4-methyl-2H-chromen-2-one backbone).
- Substituent: Ethanethioamide group (-SCH2CONH2) at the 7-position, replacing the hydroxyl group in the parent compound.
- Molecular formula: C13H13NO3S.
- Molecular weight: ~279.32 g/mol (calculated).
Properties
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxyethanethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-7-4-12(14)16-10-5-8(2-3-9(7)10)15-6-11(13)17/h2-5H,6H2,1H3,(H2,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPZANRQEQWPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with ethanethioamide. One reported method includes the activation of the carboxylic acid with N,N’-carbonyldiimidazole, followed by esterification . The reaction typically occurs under mild conditions, often at ambient temperature, and may involve solvents such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale esterification processes, utilizing automated reactors and stringent quality control measures to ensure product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted chromen-7-yl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that coumarin derivatives, including AldrichCPR, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Coumarins are known for their antimicrobial activities against a range of pathogens. AldrichCPR has been evaluated for its effectiveness against bacteria and fungi, demonstrating potential as an antimicrobial agent. The compound's ability to disrupt microbial cell membranes contributes to its efficacy .
Anti-inflammatory Effects
AldrichCPR has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in cancer progression and inflammation. Its interaction with specific enzymes can provide insights into the development of novel therapeutic agents .
Mechanistic Studies
AldrichCPR serves as a valuable tool in mechanistic studies aimed at understanding the biological pathways influenced by coumarin derivatives. This includes investigations into their effects on cellular signaling pathways and gene expression profiles .
Development of Fluorescent Dyes
Due to its unique chromophore structure, AldrichCPR is being explored for use in developing fluorescent dyes for biological imaging applications. Its photostability and brightness make it suitable for labeling biomolecules in live-cell imaging .
Photoactive Materials
The compound's photochemical properties allow it to be incorporated into photoactive materials used in organic electronics and photovoltaic devices. Research is ongoing to optimize its performance in these applications.
Synthesis and Characterization
The synthesis of AldrichCPR typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethanethioamide under specific conditions to yield the desired compound with high purity and yield. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its structure .
Case Studies
Mechanism of Action
The mechanism of action of 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide involves its interaction with specific molecular targets. The chromen-7-yl group can interact with various enzymes and receptors, potentially modulating their activity. The ethanethioamide moiety may also play a role in binding to specific sites, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analogues in the Coumarin Family
The following table compares 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide with structurally related coumarin derivatives from the AldrichCPR catalog :
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at 7-Position | CAS No. |
|---|---|---|---|---|
| 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]ethanethioamide (Target Compound) | C13H13NO3S | 279.32 | Ethanethioamide (-SCH2CONH2) | Not Provided |
| 4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one | C13H12O4 | 232.238 | 2-Oxopropoxy (-OCH2COCH3) | 68454-18-2 |
| 7-Hydroxy-8-methyl-3-(4-methyl-thiazol-2-yl)-2-trifluoromethyl-chromen-4-one | C15H10F3NO3S | 341.311 | Hydroxy (-OH), thiazole, trifluoromethyl | 301330-89-2 |
| 3-Benzofuran-2-yl-7-hydroxy-8-methyl-chromen-4-one | C18H12O4 | 292.294 | Benzofuran, hydroxy | 313526-02-2 |
| 4-Methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one | C14H14O4 | 246.265 | 1-Methyl-2-oxopropoxy (-OCH(CH3)CO) | 10337-90-3 |
Key Observations :
Substituent Diversity: The target compound’s ethanethioamide group distinguishes it from oxygen-containing analogues (e.g., 2-oxopropoxy or methoxy groups).
Molecular Weight : The thioamide group contributes to a higher molecular weight (~279.32 g/mol) compared to oxygen-substituted coumarins (e.g., 232.238 g/mol for 4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one) .
Biological Relevance: Thioamide groups are known to influence pharmacokinetics, such as solubility and membrane permeability, which may enhance bioavailability compared to hydroxyl or methoxy derivatives .
Functional Group Impact on Physicochemical Properties
- Lipophilicity : The sulfur atom increases lipophilicity (logP) relative to oxygen-based substituents, which may enhance blood-brain barrier penetration in therapeutic applications .
- Stability : Thioamides are generally less hydrolytically stable than amides or esters, suggesting the target compound may require storage under inert conditions to prevent degradation .
Q & A
Q. Table 1: Key Analytical Parameters
| Method | Conditions/Parameters | Target Outcome |
|---|---|---|
| HPLC | 70:30 acetonitrile/water, 1 mL/min flow rate | Single peak, R ~8 min |
| -NMR | DMSO-d, 400 MHz | δ 2.4 (CH), δ 6.8–8.1 (aromatic) |
Advanced Question: How can contradictory solubility data be resolved during formulation studies?
Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from degradation or polymorphic forms. Mitigation strategies include:
- Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH 1–12) and monitor stability via HPLC ().
- Powder X-Ray Diffraction (PXRD): Compare diffraction patterns to identify crystalline vs. amorphous states affecting solubility.
- Dynamic Light Scattering (DLS): Assess aggregation in aqueous media. Use surfactants (e.g., 0.1% Tween-80) to improve dispersion.
Example Workflow:
Perform solubility screening in 8 solvents (e.g., ethanol, PBS, DMSO).
Cross-validate with thermal gravimetric analysis (TGA) to rule out hydrate formation.
Basic Question: What synthetic routes are reported for coumarin-thioamide derivatives?
Answer:
While direct synthesis data for this compound is unavailable, analogous methods () suggest:
- Step 1: 7-Hydroxy-4-methylcoumarin (CAS 2859-88-3) is alkylated with 2-chloroethanethioamide in basic conditions (KCO/DMF, 80°C).
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).
- Yield Optimization: Monitor reaction progress by TLC (R ~0.5 in ethyl acetate).
Advanced Question: How to design dose-response experiments for evaluating antioxidant activity?
Answer:
Use a multi-assay approach to address potential assay interference (e.g., autofluorescence in DCFH-DA assays):
- Primary Screen: DPPH radical scavenging (IC) at 0.1–100 µM concentrations.
- Secondary Validation: Ferric Reducing Antioxidant Power (FRAP) and SOD inhibition assays.
- Controls: Include ascorbic acid (positive control) and vehicle-only samples (’s split-plot design principles).
Q. Table 2: Assay Parameters
| Assay | Reagents | Endpoint Measurement |
|---|---|---|
| DPPH | 0.1 mM DPPH in ethanol | Absorbance at 517 nm |
| FRAP | Fe-TPTZ | Absorbance at 593 nm |
Advanced Question: How to address discrepancies in biological activity between in vitro and in vivo models?
Answer:
Inconsistent results may stem from bioavailability or metabolite interference. Strategies include:
- Pharmacokinetic Profiling: Measure plasma concentrations via LC-MS/MS after oral/intravenous administration.
- Metabolite Identification: Incubate with liver microsomes (human/rat) and profile metabolites using HR-MS.
- Structural Analog Comparison: Test derivatives with improved logP values (e.g., ’s halogenated analogs) for enhanced membrane permeability.
Basic Question: What storage conditions ensure long-term stability?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
